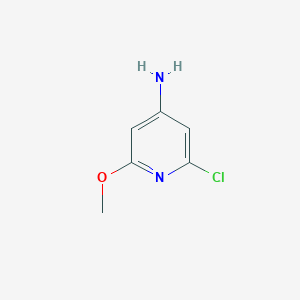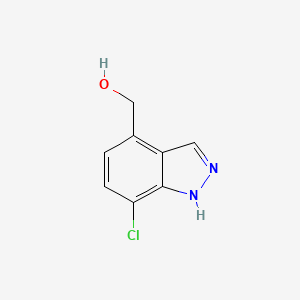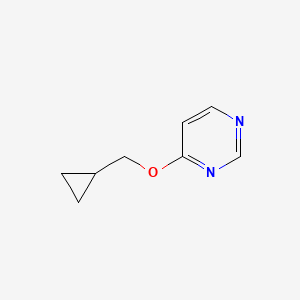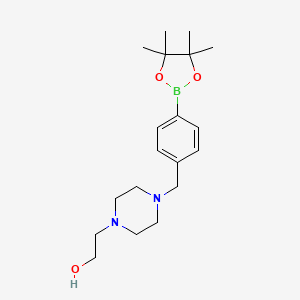![molecular formula C16H22N2O2 B1428293 cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate CAS No. 1251003-76-5](/img/structure/B1428293.png)
cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate
描述
cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structural features, which include a tert-butyl group, a tetrahydroisoquinoline core, and a carboxylate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides and a strong base.
Cyclization and Functionalization: The final steps involve cyclization to form the tetrahydroisoquinoline ring and subsequent functionalization to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反应分析
Types of Reactions
cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
科学研究应用
cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and physiological effects.
相似化合物的比较
Similar Compounds
tert-Butyl-3,4,5-trimethyl-2-pyrrolecarboxylate: Shares the tert-butyl and carboxylate groups but differs in the core structure.
tert-Butyl-3,4,5-trimethyl-2-pyrrolecarboxylate: Similar in having a tert-butyl group but with a different heterocyclic core.
Uniqueness
cis-tert-Butyl-3,3a,4,5-tetrahydro-1Hpyrrolo[3,4-c]isoquinoline-2(9bH)-carboxylate is unique due to its specific combination of structural features, which confer distinct chemical properties and potential applications. Its tetrahydroisoquinoline core, combined with the tert-butyl and carboxylate groups, makes it a versatile compound for various scientific and industrial uses.
属性
IUPAC Name |
tert-butyl (3aR,9bR)-1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-13-12-7-5-4-6-11(12)8-17-14(13)10-18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFXOCTVGYHNIX-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)NCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1428210.png)




![[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol](/img/structure/B1428217.png)
![Dimethyl-[4-(2-piperidin-4-yl-ethyl)-pyridin-2-yl]-amine dihydrochloride](/img/structure/B1428218.png)
![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1428219.png)
![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)
![tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1428223.png)
![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428230.png)
